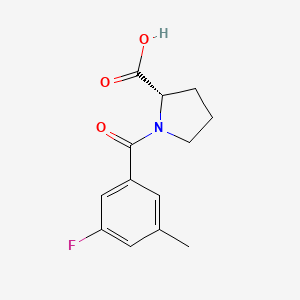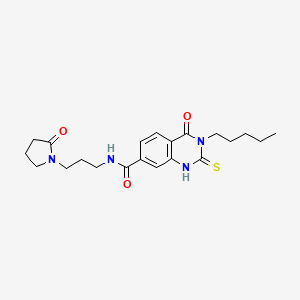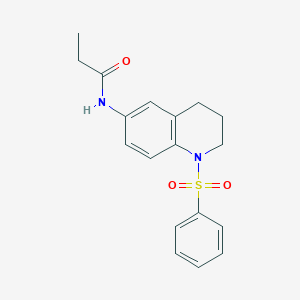![molecular formula C20H20N6O2S2 B2659263 2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 1105208-79-4](/img/structure/B2659263.png)
2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups, including a 1,2-dihydropyridine, a 1,2,4-triazole, and a benzo[d]thiazole. These groups are common in many pharmaceuticals and could suggest potential biological activity .
Molecular Structure Analysis
The molecule contains several heterocyclic rings, which are likely to contribute to its chemical properties and potential biological activity. The presence of multiple nitrogen atoms could allow for hydrogen bonding .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at the carbonyl group or at the nitrogen atoms in the heterocyclic rings .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It’s likely to be solid at room temperature and could potentially be soluble in organic solvents .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Applications
Insecticidal Assessment : A study focused on the synthesis of various heterocycles, including pyrrole, pyridine, coumarin, thiazole, and others, as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis. The research demonstrated the versatility of heterocyclic compounds in developing insecticidal solutions (Fadda et al., 2017).
Antitumor Activity : Another study synthesized novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives to investigate their antitumor activity. Some compounds showed promising inhibitory effects on different cell lines, highlighting the potential of these heterocyclic compounds in cancer research (Albratty et al., 2017).
Antiproliferative Activity Evaluation : A study evaluating the antitumor activities of polyfunctionally substituted heterocyclic compounds derived from a key precursor demonstrated significant inhibitory effects against several human cancer cell lines. This research underscores the importance of heterocyclic compounds in the development of new anticancer therapies (Shams et al., 2010).
Microwave-Assisted Synthesis : Research on the microwave-assisted synthesis of novel heterocycles, such as pyrido[3,2-f][1,4]thiazepines, demonstrated improved yields and shorter synthesis times. This approach enhances the efficiency of synthesizing complex heterocyclic compounds (Faty et al., 2011).
Biological Evaluation : A study on the synthesis of novel benzothiazole-containing heterocyclic compounds and their biological evaluation for antibacterial, antioxidant, and antitubercular activities highlights the broad spectrum of potential therapeutic applications of these compounds (Bhoi et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[5-(1-ethyl-2-oxopyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2S2/c1-4-26-9-5-6-13(18(26)28)17-23-24-20(25(17)3)29-11-16(27)22-19-21-14-8-7-12(2)10-15(14)30-19/h5-10H,4,11H2,1-3H3,(H,21,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTPFRUOEWSGCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC3=NC4=C(S3)C=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2659187.png)

![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2659191.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-((3-methylquinoxalin-2-yl)thio)ethanone](/img/structure/B2659192.png)
![2-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2659193.png)
![1-[3-(3-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2659197.png)
![2-(2-(Diethylamino)ethyl)-1-(4-ethoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2659199.png)
![3-[4-(Thiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid ethyl ester](/img/structure/B2659200.png)
![1-(AZEPAN-1-YL)-2-({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}SULFANYL)ETHAN-1-ONE](/img/structure/B2659201.png)
![2-[methyl(prop-2-yn-1-yl)amino]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2659203.png)
